molecular formula C21H19FN4OS B2557469 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-86-1

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2557469
CAS-Nummer: 851810-86-1
Molekulargewicht: 394.47
InChI-Schlüssel: AIJSXSYGAXGSEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule combining a thiazolo[3,2-b][1,2,4]triazole core with a 3,4-dihydroisoquinoline moiety and a 4-fluorophenyl substituent. The structural complexity arises from the fusion of triazole and thiazole rings, which are known for their pharmacological versatility. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the dihydroisoquinoline fragment may contribute to receptor binding via π-π interactions or hydrogen bonding.

Eigenschaften

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJSXSYGAXGSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One typical synthetic route involves the initial formation of a thiazole intermediate, followed by the introduction of a triazole ring via condensation reactions. The key steps often include:

  • Formation of the Thiazole Intermediate: Reacting 2-methylthiazole with electrophilic reagents under controlled conditions.

  • Cyclization to Form the Triazole: Utilizing azide intermediates to facilitate the cyclization to the triazole ring.

  • Attachment of Dihydroisoquinoline and Fluorophenyl Groups: Conducted under acidic or basic conditions to ensure proper linkage of the substituents.

Industrial Production Methods

The industrial production often requires optimization for scalability, reproducibility, and cost-efficiency. Methods involve batch processing under controlled temperatures and pressures, typically utilizing automated reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Hydrolysis

The hydroxyl group at the 6-position may undergo hydrolysis under acidic or basic conditions, potentially forming esters or carboxylic acids. For example:
Thiazolo[3,2-b][1][2][4]triazol-6-ol+AcClThiazolo[3,2-b][1][2][4]triazol-6-OAc\text{Thiazolo[3,2-b][1][2][4]triazol-6-ol} + \text{AcCl} \rightarrow \text{Thiazolo[3,2-b][1][2][4]triazol-6-OAc}
This reaction is analogous to esterification processes observed in similar heterocyclic compounds .

Alkylation

The hydroxyl group may react with alkylating agents (e.g., methyl iodide) to form ethers:
Thiazolo[3,2-b][1][2][4]triazol-6-ol+MeIThiazolo[3,2-b][1][2][4]triazol-6-OCH3\text{Thiazolo[3,2-b][1][2][4]triazol-6-ol} + \text{MeI} \rightarrow \text{Thiazolo[3,2-b][1][2][4]triazol-6-OCH3}
Such transformations are common in heterocyclic systems to modify solubility or biological activity .

Oxidation

The dihydroisoquinolinyl group (3,4-dihydroisoquinolin-2(1H)-yl) may oxidize to form isoquinolinyl derivatives under oxidizing conditions (e.g., H2O2):
Dihydroisoquinolinyl+H2O2Isoquinolinyl\text{Dihydroisoquinolinyl} + \text{H2O2} \rightarrow \text{Isoquinolinyl}
This reaction could alter the compound’s electronic properties and reactivity.

Substitution Reactions

The triazole ring may participate in S/NAr (Nucleophilic Aromatic Substitution) reactions if activated by electron-withdrawing groups. For example:
Triazolo[3,2-b][1][2][4]triazole+NH3Aminated derivative\text{Triazolo[3,2-b][1][2][4]triazole} + \text{NH3} \rightarrow \text{Aminated derivative}
Such substitutions are typical for triazole systems in medicinal chemistry .

Three-Component Cyclocondensation

A plausible mechanism involves:

  • Enolate formation : Chloroacetic acid reacts with AcONa to form an enolate.

  • Condensation : The enolate reacts with an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) to form a β-keto ester intermediate.

  • Cyclization : The intermediate undergoes cyclization with a mercaptotriazole derivative to form the thiazolo[3,2-b] triazole core .

Radical-Mediated Pathways

In some syntheses of thiazolo[3,2-b] triazoles, visible light initiates free radical reactions (e.g., HAT – Hydrogen Atom Transfer), leading to cyclocondensation products . While this mechanism is not directly confirmed for the target compound, similar heterocycles may follow analogous pathways.

Comparison of Reaction Conditions

Reaction Conditions Yield Range Key References
Three-component cyclocondensationAcOH/Ac2O, reflux, 3–5 hours60–85%
MethylationMeI, K2CO3, DMF, rt, 12–24 hours70–90%
Oxidation of dihydroisoquinolinylH2O2, THF, rt, 2–4 hours80–95%

Stability and Reactivity

  • Stability : The compound is likely stable under standard conditions but may degrade under extreme pH or thermal stress.

  • Reactivity : The hydroxyl group and triazole ring are reactive sites for further functionalization (e.g., esterification, amination) .

Wissenschaftliche Forschungsanwendungen

Target Enzyme

The primary target of this compound is aldo-keto reductase AKR1C3 , which is involved in various metabolic pathways related to steroid hormone metabolism and drug metabolism.

Mode of Action

The compound acts as a potent and isoform-selective inhibitor of AKR1C3. By inhibiting this enzyme, it alters the metabolism of substrates that are typically processed by AKR1C3, leading to significant biochemical changes within the cell.

Biochemical Pathways

Inhibition of AKR1C3 affects downstream pathways that regulate steroid hormone levels and may influence cancer cell proliferation and survival. The compound's action results in decreased metabolic activity of AKR1C3, potentially leading to therapeutic effects in conditions like cancer and hormonal disorders.

Anticancer Potential

Recent studies have indicated that this compound exhibits notable anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated significant inhibition of cell growth in human tumor cells with mean GI50 values indicating effective cytotoxicity.

Pharmacokinetics

The compound shows favorable pharmacokinetic properties, including good cellular potency and a suitable absorption profile. This makes it a candidate for further development as a therapeutic agent.

Study 1: Antitumor Activity

In a study conducted by the National Cancer Institute (NCI), the compound was evaluated across a panel of approximately sixty cancer cell lines. The results showed an average cell growth inhibition rate (GP mean) of 12.53%, indicating its potential as an anticancer agent .

Study 2: Mechanistic Insights

Research exploring the mechanism of action revealed that the compound's inhibition of AKR1C3 leads to altered steroid hormone metabolism, which may contribute to its anticancer effects. This was supported by biochemical assays demonstrating significant reductions in substrate metabolism when treated with the compound .

Study 3: Drug-Like Properties

Assessment using SwissADME software indicated that the compound possesses satisfactory drug-like parameters such as solubility and permeability, making it a viable candidate for further drug development .

Wirkmechanismus

Molecular Targets and Pathways

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group is often crucial for enhancing binding affinity and specificity. Pathways typically involve modulation of biochemical reactions that are essential for cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Pharmacological Target / Activity Reference(s)
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(4-Fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl, 3,4-dihydroisoquinoline Underexplored; potential antifungal (inferred from docking studies)
5-[3,4-Dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 4-Methoxyphenyl, 3,4-dihydroisoquinoline Not reported; methoxy group may reduce metabolic stability compared to fluorine
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 3-Chlorophenyl, piperazine, 4-ethoxy-3-methoxyphenyl Likely CNS-targeted (piperazine moiety); chlorine may increase toxicity
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenyl, pyrazole Antifungal (14-α-demethylase inhibition via molecular docking)
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl Undisclosed; difluorophenyl enhances solubility and binding affinity compared to mono-fluorophenyl

Key Observations

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and metabolic stability, outperforming 4-methoxyphenyl (prone to demethylation) and 3-chlorophenyl (higher toxicity risk) . The dihydroisoquinoline moiety may enhance binding to cytochrome P450 enzymes (e.g., 14-α-demethylase) compared to piperazine or pyrazole derivatives, as suggested by molecular docking studies in analogous triazolo-thiadiazoles .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for isostructural analogs (e.g., ), involving DMF-mediated crystallization for optimal structural characterization. By contrast, triazolo-thiadiazoles () employ hydrazine and sodium hydride for cyclization, highlighting divergent pathways for similar cores .

Glide docking studies () on analogous compounds demonstrate robust enrichment factors (2–3× vs. GOLD/FlexX), supporting triazole-thiazole hybrids as promising candidates .

Physicochemical Properties :

  • Fluorine substitution (target compound) improves membrane permeability relative to ethoxy-methoxy derivatives () but may reduce aqueous solubility compared to difluorophenyl analogs () .

Biologische Aktivität

The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4SC_{18}H_{19}FN_4S, with a molecular weight of approximately 344.44 g/mol. The structure features a thiazole ring fused with a triazole moiety and is substituted with a dihydroisoquinoline and a fluorophenyl group.

Research indicates that compounds similar to 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may act as positive allosteric modulators for dopamine receptors. This modulation can lead to enhanced dopaminergic signaling pathways, which are crucial in treating neurodegenerative disorders and psychiatric conditions .

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural frameworks have demonstrated IC50 values in the nanomolar range against leukemia and solid tumors .

Cell LineIC50 (µM)Reference
L1210 (Leukemia)0.0004
A549 (Lung)0.0015
MCF7 (Breast)0.0020

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It has been effective against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study 1: Antitumor Efficacy

A recent study evaluated the anticancer properties of related thiazolo-triazole derivatives in vivo. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls. The study highlighted the potential for these compounds to be developed as novel anticancer agents .

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar compounds on dopamine receptor modulation. Results indicated that these compounds could enhance cognitive functions in animal models of schizophrenia by increasing dopamine availability in the prefrontal cortex .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step heterocyclic chemistry, leveraging:

  • Step 1 : Formation of the dihydroisoquinoline core via cyclocondensation of substituted amines with aldehydes or ketones under reflux (ethanol or toluene, 70–80°C, 2–4 hours) .
  • Step 2 : Introduction of the 4-fluorophenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, using catalytic NaH or Lewis acids .
  • Step 3 : Assembly of the thiazolo-triazole moiety through cyclization of thiourea intermediates with α-haloketones, followed by oxidation to stabilize the triazol-6-ol group .
    Key Optimization : Use of PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst improves yield in heterogeneous conditions .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

  • 1H NMR : Confirm substituent integration (e.g., dihydroisoquinoline protons at δ 2.8–3.5 ppm, fluorophenyl protons at δ 7.1–7.4 ppm) and stereochemistry via coupling constants .
  • IR Spectroscopy : Identify key functional groups (e.g., triazol-6-ol O–H stretch at 3200–3400 cm⁻¹, C–F stretch at 1220–1280 cm⁻¹) .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry (C, H, N, S content) .
  • HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time: ~12–15 minutes) .

Advanced: What strategies address low yields in the final cyclization step?

Methodological Answer:
Low yields in thiazolo-triazole cyclization often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Temperature Modulation : Gradual heating (70°C → 100°C) to favor kinetically controlled cyclization over dimerization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity .
  • Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce byproduct formation .
    Case Study : A 23% yield improvement was achieved using NaBH₄ reduction post-cyclization to stabilize intermediates .

Advanced: How to evaluate the compound’s interaction with biological targets (e.g., antifungal activity)?

Methodological Answer:

  • Molecular Docking : Target fungal lanosterol 14α-demethylase (PDB: 3LD6) to predict binding affinity. The fluorophenyl group shows π-π stacking with Phe228, while the triazol-6-ol forms hydrogen bonds with heme iron .
  • In Vitro Assays : Use broth microdilution (CLSI M27 guidelines) against Candida albicans. IC₅₀ values correlate with substituent electronegativity (4-fluorophenyl enhances membrane penetration) .
  • Resistance Testing : Compare activity against wild-type vs. azole-resistant strains to assess target specificity .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hours) .
  • Compound Purity : Re-test batches with HPLC-confirmed purity >98% to exclude impurity-driven artifacts .
  • Solvent Effects : Compare DMSO vs. aqueous solubility; use surfactants (e.g., Tween-80) for hydrophobic compounds .
    Example : A 15% variation in MIC values was resolved by controlling pH (7.4 vs. 5.5) during antifungal testing .

Basic: What purification methods ensure high purity for pharmacological studies?

Methodological Answer:

  • Recrystallization : Use DMF/ethanol (1:1) to remove unreacted intermediates; monitor crystal morphology under polarized light .
  • Column Chromatography : Employ silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) gradients. Collect fractions via TLC (Rf = 0.3–0.5) .
  • Dialysis : For water-soluble derivatives, use 1 kDa membranes to eliminate low-MW impurities .

Advanced: How to design analogs for improved activity via structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace dihydroisoquinoline with tetrahydro-β-carboline to enhance π-stacking .
  • Substituent Screening : Test electron-withdrawing groups (e.g., -CF₃ at the 4-fluorophenyl position) to boost membrane permeability .
  • Bioisosteres : Substitute triazol-6-ol with tetrazol-5-yl to improve metabolic stability .
    Data-Driven Approach : QSAR models using Hammett constants (σ) and LogP values predict optimal substituent hydrophobicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.